molecular formula C17H16N4O4 B11319991 4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate

Cat. No.: B11319991
M. Wt: 340.33 g/mol
InChI Key: PGCCDYOOLVEMOW-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE is a compound that features a tetrazole ring and a methoxyphenoxy group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives can be approached through eco-friendly methods, such as using water as a solvent and moderate reaction conditions. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can produce tetrazole derivatives in good yields.

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of powerful diazotizing reagents like FSO2N3, which enables the facile synthesis of tetrazoles under mild conditions . This method is advantageous due to its high efficiency and the ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE undergoes various types of reactions, including:

    Oxidation: Tetrazoles can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert tetrazoles into amines.

    Substitution: Tetrazoles can undergo substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and diazotizing agents like FSO2N3 . Reaction conditions typically involve moderate temperatures and the use of solvents like water or acetonitrile.

Major Products

The major products formed from these reactions include various tetrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can stabilize negative charges by delocalization, making it an effective ligand for binding to metal ions and other molecular targets . This interaction can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE is unique due to its combination of a tetrazole ring and a methoxyphenoxy group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(2-methoxyphenoxy)propanoate

InChI

InChI=1S/C17H16N4O4/c1-12(24-16-6-4-3-5-15(16)23-2)17(22)25-14-9-7-13(8-10-14)21-11-18-19-20-21/h3-12H,1-2H3

InChI Key

PGCCDYOOLVEMOW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3OC

Origin of Product

United States

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